molecular formula C16H16FN3OS B4648729 4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOLE

4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOLE

Cat. No.: B4648729
M. Wt: 317.4 g/mol
InChI Key: XJIILNBYEZBDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a fluorobenzyl group, a methyl-furyl group, and a sulfanyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOLE can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-3-mercapto-5-(2-methyl-3-furyl)-4H-1,2,4-triazole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-ETHYL-3-[(4-FLUOROBENZYL)SULFANYL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOLE can be compared with other similar compounds, such as:

    4-ETHYL-3-[(4-CHLOROBENZYL)SULFANYL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOLE: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.

    4-ETHYL-3-[(4-METHYLBENZYL)SULFANYL]-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOLE: This compound has a methylbenzyl group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-(2-methylfuran-3-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3OS/c1-3-20-15(14-8-9-21-11(14)2)18-19-16(20)22-10-12-4-6-13(17)7-5-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIILNBYEZBDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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